molecular formula C4H8N2O2 B3220185 4-AMINO-1,2-OXAZINAN-3-ONE CAS No. 1192-69-4

4-AMINO-1,2-OXAZINAN-3-ONE

Cat. No.: B3220185
CAS No.: 1192-69-4
M. Wt: 116.12 g/mol
InChI Key: WUVDISMUKXOSPH-UHFFFAOYSA-N
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Description

4-Amino-1,2-oxazinan-3-one is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of an amino group at the 4-position and a carbonyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-oxazinan-3-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild, metal-free conditions . Another method involves the use of ethylene carbonate and 3-amino-1-propanol in the presence of triazabicyclodecene (TBD) as a catalyst. This reaction results in the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of eco-friendly catalysts and solvents, such as silica-supported HClO4 and methanol, is preferred to minimize environmental impact . Additionally, one-pot synthesis methods that combine multiple reaction steps into a single process are employed to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-oxazinan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxazinanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted oxazinanones.

Mechanism of Action

The mechanism of action of 4-amino-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural features allow it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

4-Amino-1,2-oxazinan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-aminooxazinan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-8-6-4(3)7/h3H,1-2,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDISMUKXOSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC(=O)C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-1,2-OXAZINAN-3-ONE
Reactant of Route 2
4-AMINO-1,2-OXAZINAN-3-ONE
Reactant of Route 3
4-AMINO-1,2-OXAZINAN-3-ONE
Reactant of Route 4
4-AMINO-1,2-OXAZINAN-3-ONE
Reactant of Route 5
4-AMINO-1,2-OXAZINAN-3-ONE
Reactant of Route 6
4-AMINO-1,2-OXAZINAN-3-ONE

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